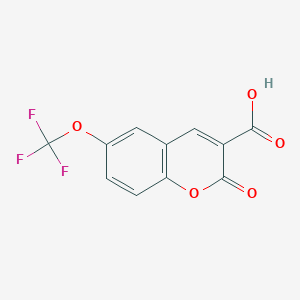

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYCIZCWPLLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor, such as a chromene derivative, using trifluoromethoxylating reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Structural Characteristics

The presence of trifluoromethoxy and carboxylic acid functional groups in the molecule contributes to its reactivity and interaction with biological systems. The fluorine atoms enhance lipophilicity, which can influence the compound's bioavailability and pharmacokinetics.

Pharmacological Research

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Case Study: Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoromethoxy group may enhance the compound's interaction with specific cellular targets, making it a candidate for further development as an anticancer drug.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.

Case Study: Coatings and Polymers

Research has shown that incorporating fluorinated compounds into polymer matrices can improve chemical resistance and thermal stability. The use of 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid in polymer formulations could lead to materials that are more durable and resistant to degradation.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact and potential as pollutants. Understanding the behavior of 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid in environmental systems is crucial for assessing its ecological footprint.

Case Study: Persistence and Degradation

Research into the degradation pathways of fluorinated compounds has revealed that they can persist in the environment due to their chemical stability. Studies focusing on the biodegradability of this compound can provide insights into its environmental risks and inform regulatory decisions.

Table 1: Comparison of Biological Activities of Chromene Derivatives

| Compound Name | Anticancer Activity | Other Biological Activities |

|---|---|---|

| 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid | Moderate | Potential anti-inflammatory |

| Other chromene derivatives | Varies | Varies |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity Trends :

- Electrophilic Substitution : Electron-withdrawing groups (e.g., -OCF₃) deactivate the chromene ring, directing further substitution to less electron-deficient positions.

- Carboxylic Acid Reactivity : The -OCF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating esterification or amidation.

Biological Activity

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 165685-08-5) is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant data and research findings.

- Molecular Formula : C₁₁H₅F₃O₅

- Molecular Weight : 274.15 g/mol

The presence of the trifluoromethoxy group enhances the compound's biological activity by increasing metabolic stability and lipid solubility, which promotes better membrane permeability and interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds related to chromene structures exhibit significant antimicrobial properties. A study evaluating various coumarin derivatives demonstrated that modifications in the structure could lead to varying degrees of antibacterial efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is limited, its structural analogs have shown moderate activity against these pathogens .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent can be inferred from studies on similar chromene derivatives. For instance, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The trifluoromethoxy group may enhance this inhibitory action due to its electron-withdrawing properties, facilitating stronger interactions with enzyme active sites .

Antioxidant Activity

Antioxidant properties are crucial in combating oxidative stress-related diseases. Compounds with similar structures have demonstrated significant free radical scavenging activity. The incorporation of the trifluoromethoxy group is believed to contribute positively to this activity by stabilizing free radicals through resonance effects .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid with various protein targets. The trifluoromethoxy group facilitates halogen bonding interactions, enhancing binding affinity and specificity towards target proteins such as COX enzymes and lipoxygenases .

Q & A

Q. What are the primary synthetic routes for 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid?

The compound is typically synthesized via Knoevenagel condensation , involving substituted salicylaldehydes and diethyl malonate. For example:

- Step 1 : Condensation of 5-(trifluoromethoxy)salicylaldehyde with diethyl malonate in ethanol, catalyzed by piperidine and acetic acid under reflux (4–6 hours, argon atmosphere) .

- Step 2 : Hydrolysis of the intermediate ethyl ester using aqueous NaOH or HCl to yield the carboxylic acid .

- Purification : Column chromatography (e.g., silica gel, chloroform/methanol) or recrystallization (ethyl acetate/hexane) is employed for isolation .

Q. Key Data :

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Knoevenagel Condensation | 60–75% | Ethanol, piperidine, reflux (4–6 h) |

| Hydrolysis | >90% | 2M NaOH, 60°C, 2 h |

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example:

- SHELX suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and intermolecular interactions .

- Key structural features : The trifluoromethoxy group at position 6 introduces steric and electronic effects, confirmed by C–O–CF₃ bond angles (~110°) and torsional parameters .

Q. Complementary Methods :

Q. What biological activities are associated with this compound?

The trifluoromethoxy group enhances lipophilicity and metabolic stability , making it relevant for:

Q. Structure-Activity Insight :

| Substituent | Activity Trend |

|---|---|

| Trifluoromethoxy (vs. methoxy) | 3–5× higher potency in enzyme assays |

| Carboxylic Acid (vs. ester) | Improved solubility and target binding |

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the Knoevenagel synthesis?

Common Byproducts :

- Diethyl malonate dimerization : Occurs at high temperatures (>80°C).

- Incomplete hydrolysis : Residual ester due to insufficient base concentration.

Q. Optimization Strategies :

Q. Case Study :

- Issue : 15% dimerization byproduct observed.

- Solution : Reduced reaction time to 3 hours and increased malonate/salicylaldehyde ratio (1.2:1), achieving 85% purity .

Q. What analytical approaches resolve discrepancies in biological assay data for this compound?

Scenario : Contradictory IC₅₀ values (e.g., 5 µM vs. 12 µM in 15-LOX-1 inhibition). Resolution Steps :

Assay Validation :

- Confirm enzyme source (recombinant vs. tissue-extracted) and buffer pH (optimum: pH 7.4) .

- Use a positive control (e.g., nordihydroguaiaretic acid) to calibrate activity .

Compound Integrity :

Statistical Analysis :

- Apply Student’s t-test to compare datasets; outliers may indicate batch variability .

Q. How does the trifluoromethoxy group influence the compound’s mechanism of action in enzyme inhibition?

Mechanistic Insights :

- Electron-Withdrawing Effect : The –OCF₃ group polarizes the chromene ring, enhancing hydrogen bonding with enzyme active sites (e.g., 15-LOX-1 His⁶⁰⁰) .

- Steric Effects : The bulky substituent restricts rotational freedom, stabilizing the inhibitor-enzyme complex (ΔG binding: −8.2 kcal/mol vs. −6.5 kcal/mol for methoxy analog) .

Q. Computational Support :

Q. What strategies improve crystallinity for X-ray analysis of this compound?

Challenges : Low melting point (~100°C) and hygroscopicity. Solutions :

Q. Data Quality Metrics :

| Parameter | Target Value |

|---|---|

| Resolution | ≤1.5 Å |

| Rmerge | <0.05 |

| Completeness | >95% |

Q. How do substituent variations at position 6 affect the compound’s photophysical properties?

Comparative Analysis :

| Substituent | Fluorescence λmax (nm) | Quantum Yield (Φ) |

|---|---|---|

| –OCH₃ | 420 | 0.45 |

| –OCF₃ | 435 | 0.28 |

| –Cl | 410 | 0.33 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.